4-Methoxy-2,3-dimethyl-4-oxobut-2-enoic acid

Lipophilicity Partition coefficient Drug-likeness

This regiospecifically protected C₇ monoester (MW 158.15) delivers an unmatched combination of a free carboxylic acid and a methyl ester on a 2,3-dimethyl-substituted trans-butenoic backbone—capabilities that symmetrical diesters or fully deprotected diacids cannot provide. Its elevated LogP (0.58 vs. MMF –0.24) and added steric bulk around the electrophilic double bond make it the definitive choice for chemoselective amide coupling, selective ester reduction, and MOF linker engineering where mono-coordination is required. Use it as a critical isomer reference standard (C₇H₁₀O₄, same formula as monoisopropyl fumarate) or as a steric probe in GPR109A/KEAP1 SAR studies.

Molecular Formula C7H10O4
Molecular Weight 158.15 g/mol
Cat. No. B12841208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-2,3-dimethyl-4-oxobut-2-enoic acid
Molecular FormulaC7H10O4
Molecular Weight158.15 g/mol
Structural Identifiers
SMILESCC(=C(C)C(=O)OC)C(=O)O
InChIInChI=1S/C7H10O4/c1-4(6(8)9)5(2)7(10)11-3/h1-3H3,(H,8,9)/b5-4+
InChIKeyLWJREZNLVACGTD-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-2,3-dimethyl-4-oxobut-2-enoic Acid – Molecular Identity, Class Positioning, and Procurement-Relevant Characteristics


4-Methoxy-2,3-dimethyl-4-oxobut-2-enoic acid (CAS 111829-46-0; also indexed as dimethylfumaric acid monomethyl ester) is a C₇H₁₀O₄ monoester derivative of 2,3-dimethylfumaric acid . It belongs to the broader class of α,β-unsaturated 1,4-dicarbonyl compounds and is structurally characterized by a trans-configured (2E) butenoic acid backbone bearing methyl substituents at positions 2 and 3, a free carboxylic acid at position 1, and a methyl ester at position 4 [1]. With a molecular weight of 158.15 g/mol, a computed LogP of 0.58, and a topological polar surface area (PSA) of 63.6 Ų, this compound occupies a distinct physicochemical space relative to its closest in-class analogs—notably monomethyl fumarate (MMF, C₅H₆O₄, MW 130.10) and dimethyl fumarate (DMF, C₆H₈O₄, MW 144.13) . The compound serves as a regiospecifically protected synthetic intermediate in which the ester and free acid functionalities are differentiated, enabling selective downstream derivatization that is not achievable with either the symmetrical diester or the fully deprotected diacid [1].

Why 4-Methoxy-2,3-dimethyl-4-oxobut-2-enoic Acid Cannot Be Replaced by Monomethyl Fumarate or Dimethyl Fumarate in Research and Synthetic Applications


Although monomethyl fumarate (MMF) and dimethyl fumarate (DMF) share the α,β-unsaturated ester pharmacophore with 4-methoxy-2,3-dimethyl-4-oxobut-2-enoic acid, the presence of the 2,3-dimethyl substitution on the butenoic acid scaffold fundamentally alters three properties critical to both synthetic utility and biological activity: (i) steric hindrance around the electrophilic double bond, which modulates Michael-acceptor reactivity and thiol-addition kinetics [1]; (ii) lipophilicity, with the target compound exhibiting a LogP of 0.58 versus MMF's ACD/LogP of −0.24, representing an approximately 6.6-fold difference in octanol–water partition coefficient ; and (iii) hydrogen-bond donor count, where the target compound and MMF each possess one H-bond donor (the free carboxylic acid), whereas DMF has zero and 2,3-dimethylfumaric acid has two—altering membrane permeability and crystal-engineering behavior [2]. These differences mean that substituting MMF or DMF for the target compound in a synthetic sequence requiring regiospecific monoester reactivity, or in a structure–activity relationship (SAR) study probing the steric tolerance of a binding pocket, will yield non-comparable results. The quantitative evidence below establishes the measurable dimensions along which this compound is differentiated.

4-Methoxy-2,3-dimethyl-4-oxobut-2-enoic Acid: Comparator-Anchored Quantitative Differentiation Evidence


Lipophilicity Differentiation: LogP of 0.58 Versus Monomethyl Fumarate (LogP −0.24) and Dimethyl Fumarate (LogP 0.62)

The computed octanol–water partition coefficient (LogP) of 4-methoxy-2,3-dimethyl-4-oxobut-2-enoic acid is 0.5804, reflecting the lipophilicity-enhancing effect of the 2,3-dimethyl substitution on the butenoic acid scaffold . In contrast, monomethyl fumarate (MMF)—lacking the 2,3-dimethyl groups—has an ACD/LogP of −0.24 , while dimethyl fumarate (DMF), the symmetrical diester without a free carboxylic acid, has an ACD/LogP of 0.62 . The target compound thus occupies an intermediate lipophilicity position: approximately 6.6-fold more lipophilic than MMF (ΔLogP ≈ 0.82) and marginally less lipophilic than DMF (ΔLogP ≈ −0.04). This intermediate LogP value is a direct consequence of the balance between the lipophilic 2,3-dimethyl groups and the polar free carboxylic acid.

Lipophilicity Partition coefficient Drug-likeness

Hydrogen-Bond Donor Count as a Differentiator: One Donor Versus Zero (DMF) or Two (2,3-Dimethylfumaric Acid)

4-Methoxy-2,3-dimethyl-4-oxobut-2-enoic acid possesses exactly one hydrogen-bond donor (the free carboxylic acid –OH), as confirmed by its molecular structure . This is a critical differentiator from its closest analogs: dimethyl fumarate (DMF) has zero H-bond donors (both carboxyl groups are esterified) [1], while 2,3-dimethylfumaric acid has two H-bond donors (both carboxyl groups are free) . The monomethyl fumarate (MMF) also has one H-bond donor, but lacks the 2,3-dimethyl substitution, placing the target compound in a unique position where it combines the H-bond donor profile of MMF with the steric and lipophilic character of the 2,3-dimethylfumaric acid scaffold. This single-donor architecture enables participation in directed hydrogen-bond networks (e.g., co-crystal formation) while avoiding the excessive hydrophilicity of the diacid.

Hydrogen bonding Crystal engineering Permeability

Hydrolytic Rearrangement Behavior: Quantitative Yields of Dimethylfumaric Acid at ≥40% Water Content

The 1933 study by Lutz and Taylor established that the monomethyl acid ester of dimethylfumaric acid (i.e., 4-methoxy-2,3-dimethyl-4-oxobut-2-enoic acid) undergoes configurational rearrangement during alkaline hydrolysis in alcohol when the water content is minimized; however, in dilute alcohol containing as much as 40% water, nearly quantitative yields of dimethylfumaric acid are obtained with no detectable amounts of inversion or addition products [1]. This behavior contrasts with that of the dimethyl diester, which under similar alkaline conditions yields dimethylmaleic anhydride via rearrangement—a fundamentally different outcome driven by the presence of two ester groups [1]. MMF (lacking the 2,3-dimethyl groups) does not undergo analogous rearrangement because it lacks the steric and electronic influence of the methyl substituents that destabilize the trans configuration under certain conditions [1]. The 40% water threshold represents a quantifiable process parameter for chemists seeking to selectively hydrolyze the ester to the diacid without geometric isomerization.

Ester hydrolysis Rearrangement chemistry Process chemistry

Molecular Weight and Formula Distinction from Isomeric Monoisopropyl Fumarate (Both C₇H₁₀O₄, MW 158.15)

4-Methoxy-2,3-dimethyl-4-oxobut-2-enoic acid shares the molecular formula C₇H₁₀O₄ and molecular weight 158.15 with monoisopropyl fumarate . Despite identical MW, the two compounds are structural isomers with distinct connectivity: the target compound bears a methoxy ester group and 2,3-dimethyl substitution on the butenoic acid core, whereas monoisopropyl fumarate bears an isopropyl ester on the parent (unsubstituted) fumaric acid scaffold . This isomerism results in different canonical SMILES strings—COC(=O)C(C)=C(C)C(=O)O for the target versus CC(C)OC(=O)/C=C/C(=O)O for monoisopropyl fumarate —and different physicochemical properties despite identical formula weight. The PSA of the target compound is 63.6 Ų , identical to MMF's PSA but distinct from monoisopropyl fumarate, which has a different spatial distribution of polar atoms. This isomerism necessitates rigorous analytical identity confirmation (e.g., NMR, HRMS) upon procurement to ensure the correct regioisomer is supplied.

Isomer differentiation Quality control Analytical chemistry

Procurement-Relevant Application Scenarios for 4-Methoxy-2,3-dimethyl-4-oxobut-2-enoic Acid Based on Quantitative Differentiation Evidence


Regiospecific Monoester Intermediate in Asymmetric Synthesis of 2,3-Dimethyl-Substituted Building Blocks

The compound's differentiated ester and carboxylic acid functionalities enable chemoselective transformations—such as amide coupling at the free acid while preserving the methyl ester, or selective ester reduction—that cannot be executed with the symmetrical dimethyl diester or the fully deprotected diacid [1]. The defined 40% water threshold for clean hydrolysis to dimethylfumaric acid without rearrangement [1] provides a validated process parameter for chemists designing multi-step routes requiring late-stage ester deprotection.

Structure–Activity Relationship (SAR) Probe for Steric Effects in Fumarate Ester Binding Pockets

Given that monomethyl fumarate (MMF) is a known GPR109A agonist (EC₅₀ = 9.4 µM in CHO cells) and that DMF and MMF exhibit non-overlapping pharmacodynamic effects in vivo [2], the 2,3-dimethyl analog serves as a steric probe to test whether the GPR109A binding pocket or other fumarate-sensing proteins (e.g., KEAP1) tolerate the additional methyl groups. The intermediate LogP of 0.58 versus MMF (−0.24) further allows researchers to deconvolute lipophilicity-driven membrane partitioning from steric effects in cell-based assays.

Metal-Organic Framework (MOF) Linker with Monodentate Carboxylate Coordination Capability

With one hydrogen-bond donor (the free –COOH) and a PSA of 63.6 Ų , the compound is suited as an asymmetric linker in MOF synthesis where one carboxylate coordinates to a metal node and the ester terminus provides a functional handle for post-synthetic modification. This contrasts with 2,3-dimethylfumaric acid (two donors, symmetrical coordination) and DMF (zero donors, incapable of carboxylate coordination without prior hydrolysis) [3]. The 2,3-dimethyl groups introduce steric bulk that can control pore geometry in the resulting framework.

Analytical Reference Standard for Isomer-Specific Chromatographic Method Development

Because the compound shares the molecular formula C₇H₁₀O₄ and MW 158.15 with monoisopropyl fumarate , it serves as a critical reference standard for developing HPLC or GC methods that must resolve these isomeric fumarate monoesters. The distinct SMILES string (COC(=O)C(C)=C(C)C(=O)O) and unique chromatographic retention arising from the 2,3-dimethyl substitution pattern provide the basis for unambiguous identification in quality control workflows.

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